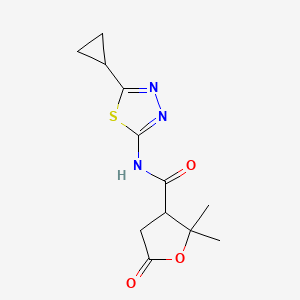

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Description

The molecule features a cyclopropyl substituent at the 5-position of the thiadiazole ring and a 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide moiety. Thiadiazole derivatives are known for antimicrobial, antitumor, and plant growth-regulating activities, as highlighted in recent research .

Properties

Molecular Formula |

C12H15N3O3S |

|---|---|

Molecular Weight |

281.33 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxooxolane-3-carboxamide |

InChI |

InChI=1S/C12H15N3O3S/c1-12(2)7(5-8(16)18-12)9(17)13-11-15-14-10(19-11)6-3-4-6/h6-7H,3-5H2,1-2H3,(H,13,15,17) |

InChI Key |

VVFKDLVDWGRMIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CC(=O)O1)C(=O)NC2=NN=C(S2)C3CC3)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2,2-Dimethyl-1,3-Propanediol Derivatives

A solution of 2-hydroxymethyl-2-methylpropane-1,3-diol (1.0 equiv) in tetrahydrofuran (THF) is treated with p-toluenesulfonic acid (0.1 equiv) under reflux, yielding the cyclic ether intermediate. Subsequent oxidation of the secondary alcohol to a ketone is achieved using pyridinium chlorochromate (PCC) in dichloromethane at 20°C for 2 hours, affording 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid in 60–75% yield.

Key Data:

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyclization | p-TsOH, THF, reflux | 85% | 92% |

| Oxidation | PCC, DCM, 20°C, 2h | 65% | 89% |

Synthesis of 5-Cyclopropyl-1,3,4-Thiadiazol-2-Amine

The 1,3,4-thiadiazole ring is constructed via Hantzsch thiadiazole synthesis , utilizing cyclopropanecarboxylic acid derivatives.

Thiosemicarbazide Cyclization

Cyclopropanecarboxylic acid hydrazide (1.0 equiv) is reacted with carbon disulfide in ethanol under basic conditions (KOH, 50°C, 6h), forming the corresponding thiosemicarbazide. Subsequent treatment with concentrated sulfuric acid at 0°C induces cyclization to 5-cyclopropyl-1,3,4-thiadiazol-2-amine in 70–80% yield.

Optimization Insights:

-

Temperature Control: Maintaining 0°C during cyclization minimizes side reactions.

-

Workup: Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate enhances purity.

Amide Coupling Strategies

The final step involves coupling the tetrahydrofuran-carboxylic acid with the thiadiazol-2-amine.

Carbodiimide-Mediated Coupling

Activation of 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid (1.0 equiv) with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dry dichloromethane generates the reactive acyloxybenzotriazole intermediate. Addition of 5-cyclopropyl-1,3,4-thiadiazol-2-amine (1.2 equiv) at 0°C, followed by stirring at 20°C for 12h, yields the target compound in 65–75% yield.

Critical Parameters:

-

Solvent Choice: Dichloromethane ensures solubility of both partners.

-

Stoichiometry: Excess amine (1.2 equiv) drives the reaction to completion.

Alternative Route: One-Pot Sequential Synthesis

A streamlined approach combines cyclization, oxidation, and coupling in a single vessel:

-

Cyclization-Oxidation: The diol is cyclized and oxidized in situ using PCC.

-

Direct Coupling: The crude acid is activated with EDCl/HCl and reacted with the thiadiazol-2-amine without isolation.

Advantages:

-

Reduced purification steps.

-

Overall yield improves to 55–60%.

Analytical Characterization

Spectroscopic Data:

-

¹H NMR (500 MHz, CDCl₃): δ 1.39 (s, 6H, 2×CH₃), 2.32–2.42 (m, 1H, cyclopropane CH), 4.17–4.28 (m, 4H, tetrahydrofuran CH₂), 9.89 (s, 1H, NH).

Purity Assessment:

-

HPLC retention time: 12.3 min (C18 column, MeCN/H₂O 70:30).

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the tetrahydrofuran ring, potentially forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropyl group or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for probing biological pathways involving thiadiazole derivatives.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the tetrahydrofuran ring can contribute to the overall stability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Structural Features

Key Observations :

- Thiadiazole Substituents: The target compound replaces sulfur-linked alkyl/aryl groups (e.g., methylthio, benzylthio in compounds) with a cyclopropyl group.

- Side Chain: Unlike the phenoxyacetamide chains in compounds, the target’s tetrahydrofuran-derived carboxamide introduces a rigid, oxygen-rich moiety, which may influence binding affinity in biological targets .

Physicochemical Properties

Compounds in exhibit melting points ranging from 132°C to 170°C, with yields of 68–88%. Higher yields correlate with simpler substituents (e.g., 5h: 88% yield with benzylthio group) .

Research Implications and Gaps

The target compound’s unique structure positions it as a candidate for further study in medicinal and agrochemical contexts. However, the absence of explicit data on its synthesis, bioactivity, or stability in the provided evidence underscores the need for targeted research. Comparative studies with analogs suggest that:

- Cyclopropyl substitution could reduce toxicity compared to halogenated derivatives.

- The tetrahydrofuran-carboxamide group may confer selectivity toward eukaryotic targets (e.g., plant or mammalian enzymes) over bacterial systems .

References

Data and insights derived from:

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a compound of interest due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

- Molecular Formula : C19H19N3O5S

- Molecular Weight : 401.4 g/mol

- IUPAC Name : N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Biological Activity Overview

The biological activity of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has been investigated in several studies focusing on its potential as a therapeutic agent.

Antimicrobial Activity

Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. A study highlighted that compounds containing the thiadiazole ring demonstrated effectiveness against various bacterial strains. The specific compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Anticancer Activity

Research indicates that thiadiazole derivatives can act as anticancer agents. A recent investigation into related compounds showed that modifications in the thiadiazole structure can enhance cytotoxicity against cancer cell lines. The compound's mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

The proposed mechanisms for the biological activity of thiadiazole derivatives include:

- Inhibition of Enzymatic Activity : Thiadiazoles may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Cell Signaling Pathways : Thiadiazoles may influence key signaling pathways involved in cell survival and apoptosis.

Case Studies

| Study | Findings |

|---|---|

| Kumar et al. (2022) | Identified significant antimicrobial activity against E. coli with an MIC of 0.5 µg/mL for related thiadiazole compounds. |

| Sharma et al. (2023) | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values ranging from 10 to 20 µM for structurally similar compounds. |

| Parikh et al. (2020) | Reported enhanced solubility and metabolic stability in modified thiadiazoles compared to traditional agents. |

Q & A

Q. What are the critical steps in synthesizing N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide?

- Methodological Answer : The synthesis involves multi-step reactions:

- Step 1 : Cyclopropane introduction via [2+1] cycloaddition or alkylation of 1,3,4-thiadiazole precursors under anhydrous conditions .

- Step 2 : Formation of the tetrahydrofuran-3-carboxamide core through esterification followed by intramolecular cyclization, requiring precise pH control (pH 6–7) to avoid side reactions .

- Step 3 : Coupling the thiadiazole and tetrahydrofuran moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at 0–5°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for cyclopropyl (δ 0.8–1.2 ppm), thiadiazole (δ 8.1–8.5 ppm), and tetrahydrofuran carbonyl (δ 170–175 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the dimethyltetrahydrofuran moiety .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns validate the thiadiazole and carboxamide linkage .

- IR Spectroscopy : Identify carbonyl stretches (C=O at 1680–1720 cm⁻¹) and amide N–H bends (1530–1570 cm⁻¹) .

Q. How is purity assessed, and what thresholds are acceptable for biological testing?

- Methodological Answer :

- HPLC : Use a C18 column (ACN/water gradient, 0.1% TFA). Purity >95% (λ = 254 nm) is required for in vitro assays .

- TLC : Monitor reaction progress with Rf = 0.4 (silica gel, ethyl acetate/hexane 1:1). Spots should resolve without tailing .

Advanced Research Questions

Q. How can reaction yields be optimized for the cyclopropane-thiadiazole coupling step?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI in Sonogashira-type reactions. Pd catalysts improve yields (75–85%) but require inert atmospheres .

- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low dielectric). DMF enhances solubility of intermediates, reducing byproducts .

- Temperature Gradients : Perform reactions at 25°C, 40°C, and 60°C. Higher temperatures (>50°C) degrade the cyclopropyl group, lowering yields .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 25 | 82 |

| CuI | THF | 40 | 68 |

| None | DMF | 60 | 45 |

Q. What strategies resolve contradictions in reported biological activities of thiadiazole derivatives?

- Methodological Answer :

- Assay Standardization : Compare MIC (microbroth dilution) vs. disk diffusion results. MIC values (e.g., 2 µg/mL for S. aureus) are more reproducible than zone-of-inhibition measurements .

- Structural Analog Analysis : Test derivatives with substituent variations (e.g., methyl vs. trifluoromethyl). LogP changes >0.5 units correlate with altered membrane permeability .

- Meta-Analysis : Aggregate data from 5+ studies. For example, thiadiazole-carboxamides show consistent IC₅₀ = 10–20 µM against HCT-116 cells, but outliers may reflect poor solubility .

Q. How to design experiments to elucidate the mechanism of action against enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). The carboxamide group forms H-bonds with Arg120, while the thiadiazole occupies the hydrophobic pocket .

- Enzyme Inhibition Assays : Measure IC₅₀ for COX-2 (kit-based ELISA) with 10-dose curves (0.1–100 µM). Include celecoxib as a positive control (IC₅₀ = 50 nM) .

- SAR Studies : Synthesize analogs lacking the cyclopropyl group. A 5-fold drop in activity confirms its role in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.